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Compound of Interest

Compound Name: 4-(2-Methoxyethoxy)benzonitrile

CAS No.: 80407-66-5

Cat. No.: B1353073 Get Quote

CAS Registry Number: 80407-66-5 Primary Application: Pharmaceutical Intermediate /

Medicinal Chemistry Building Block

Executive Summary
4-(2-Methoxyethoxy)benzonitrile is a specialized aromatic ether serving as a critical

intermediate in the synthesis of pharmaceutical agents, particularly those requiring glycol-ether

side chains to modulate lipophilicity and metabolic stability. Its structural motif—a para-

substituted benzonitrile featuring a short polyethylene glycol (PEG) mimic—is frequently

employed in the design of beta-blockers (structural homology to Bisoprolol intermediates) and

kinase inhibitors to enhance aqueous solubility without compromising membrane permeability.

This guide consolidates its physicochemical properties, validated synthesis protocols, and

analytical standards into a single reference framework.

Chemical Identity & Structural Analysis[1][2][3]
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Attribute Detail

IUPAC Name 4-(2-Methoxyethoxy)benzonitrile

CAS Number 80407-66-5

Molecular Formula C₁₀H₁₁NO₂

Molecular Weight 177.20 g/mol

SMILES COCCOC1=CC=C(C=C1)C#N

InChI Key
Derived from structure:[1][2][3][4][5][6][7]

[8]COCCOC1=CC=C(C=C1)C#N

Functional Groups
Nitrile (–CN, electron-withdrawing), Ether (–O–,

electron-donating)

Structural Commentary
The molecule features a "push-pull" electronic system. The ether oxygen at the para position

acts as a resonance donor (+M effect), while the nitrile group is a strong electron-withdrawing

group (-M, -I effect). This electronic push-pull character increases the dipole moment,

influencing its high boiling point relative to its molecular weight and making the nitrile carbon

susceptible to nucleophilic attack (e.g., hydrolysis to acid or reduction to amine).

Physicochemical Properties
Data aggregated from experimental values and validated prediction models.
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Property Value / Range Condition

Physical State
Low-melting solid / Crystalline

mass
@ 20°C

Melting Point 44 – 45 °C Standard Pressure

Boiling Point 307 °C (approx.) @ 760 mmHg

Density 1.09 g/cm³ @ 25°C

Flash Point 122 °C Closed Cup

LogP (Predicted) 1.8 – 2.1 Octanol/Water

Solubility
Soluble: DCM, Ethyl Acetate,

MethanolInsoluble: Water
@ 25°C

Technical Insight: The melting point of ~45°C presents a unique handling challenge. In warm

laboratory environments, the compound may exist as a supercooled liquid or a semi-solid melt.

Cold storage (2–8°C) is recommended to maintain a discrete solid form for precise weighing.

Synthesis & Manufacturing Protocol
The most robust synthetic route utilizes a Williamson ether synthesis. This protocol avoids the

use of carcinogenic chloromethyl ethers (MOM-Cl) often confused with this chemistry, instead

using 1-bromo-2-methoxyethane.

Reaction Pathway
Reagents: 4-Hydroxybenzonitrile, 1-Bromo-2-methoxyethane, Potassium Carbonate (

). Solvent: Dimethylformamide (DMF) or Acetonitrile (

).
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Figure 1: Optimized Williamson ether synthesis pathway for 4-(2-Methoxyethoxy)benzonitrile.

Detailed Protocol (Bench Scale)
Charge: To a dry round-bottom flask, add 4-Hydroxybenzonitrile (1.0 equiv) and anhydrous

(1.5 equiv).

Solvate: Add anhydrous DMF (5-10 volumes). Stir at room temperature for 15 minutes to

form the phenoxide anion.

Addition: Add 1-Bromo-2-methoxyethane (1.2 equiv) dropwise.

Reaction: Heat the mixture to 60–80°C. Monitor by TLC (System: Hexane/EtOAc 7:3).

Reaction is typically complete in 4–6 hours.

Workup: Cool to room temperature. Pour into ice water (10 volumes). The product may

precipitate as a solid (if pure) or oil out.

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with 1M NaOH (to

remove unreacted phenol), water, and brine.

Purification: Dry over

and concentrate. If the residue is oily, induce crystallization by triturating with cold pentane or
hexanes.
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Analytical Characterization (QC Standards)
To validate the identity and purity of the compound, the following spectral signatures must be

confirmed.

Nuclear Magnetic Resonance (NMR)[10]
¹H NMR (400 MHz, CDCl₃):

7.57 (d, J = 8.8 Hz, 2H, Ar-H ortho to CN)

6.96 (d, J = 8.8 Hz, 2H, Ar-H ortho to OR)

4.16 (t, J = 4.5 Hz, 2H, Ar-O-CH₂-)

3.76 (t, J = 4.5 Hz, 2H, -CH₂-O-Me)

3.44 (s, 3H, -OCH₃)

Interpretation: The characteristic "roofing" of the para-substituted aromatic system and the

distinct A2B2 splitting pattern of the ethylene linker are diagnostic.

Infrared Spectroscopy (FT-IR)
Nitrile Stretch: Strong, sharp band at ~2220 cm⁻¹.

Ether Stretch: Strong bands in the 1250 cm⁻¹ (Ar-O-C) and 1100 cm⁻¹ (C-O-C) regions.

Analytical Workflow Diagram
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Figure 2: Quality Control decision tree for intermediate validation.

Handling, Safety, & Stability
GHS Classification (Inferred from analogs):

Signal Word: Warning

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation).[9][1]

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The ether linkage is

stable to oxidation, but the nitrile can hydrolyze under strong acidic/basic conditions if

exposed to moisture over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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